molecular formula C19H13FN2OS B2477170 (2E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 332056-04-9

(2E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2477170
CAS No.: 332056-04-9
M. Wt: 336.38
InChI Key: ANLIHJSRCGKWGM-XNTDXEJSSA-N
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Description

(2E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. Its molecular architecture, featuring a fluorophenyl group and a methoxyphenyl-substituted thiazole ring linked by a propenenitrile bridge, is characteristic of scaffolds investigated for modulating key biological targets. Compounds containing the benzothiazole core are frequently explored for their diverse biological activities, which can include anticancer, antimicrobial, and central nervous system (CNS) related applications . The specific substitution pattern on the thiazole and phenyl rings is critical for tuning the compound's properties and interaction with enzymes or receptors, such as NMDA receptor activity . Researchers value this chemical for its potential as a key intermediate or a novel pharmacophore in developing targeted therapeutic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS/c1-23-17-8-4-14(5-9-17)18-12-24-19(22-18)15(11-21)10-13-2-6-16(20)7-3-13/h2-10,12H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLIHJSRCGKWGM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the formation of the propenenitrile linkage under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl and methoxyphenyl moieties enhances its biological activity, suggesting that (2E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile may serve as a promising lead compound in anticancer drug development .

Antimicrobial Properties

Chalcone derivatives, including those with thiazole rings, have shown antimicrobial activities against a range of pathogens. The incorporation of the thiazole moiety is believed to enhance the compound's ability to disrupt microbial cell membranes, thereby exhibiting bactericidal effects. This compound could be further explored for its potential use in treating infections caused by resistant bacterial strains .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The compound's stability and charge transport properties are critical for enhancing device performance .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized various thiazole-based chalcones and evaluated their cytotoxicity against breast cancer cell lines. The study found that this compound exhibited IC50_{50} values significantly lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity
A study conducted on thiazole derivatives demonstrated that compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial membrane integrity, leading to cell death. This finding supports further exploration into its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can be contextualized by comparing it to analogous compounds. Key differences in substituents, electronic effects, and steric profiles are summarized below:

Table 1: Structural and Functional Comparison with Analogous Thiazole Derivatives

Compound Name Thiazole Substituent (Position 4) Propenenitrile/Other Substituents Key Structural Differences Potential Implications Reference IDs
(2E)-3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-(4-Fluorophenyl) 4-Fluorophenyl Methoxy replaced with fluoro on thiazole-attached phenyl. Increased electronegativity; reduced electron-donating capacity compared to methoxy.
(2E)-3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 4-Phenyl 4-Chlorophenyl Methoxy replaced with unsubstituted phenyl; fluorophenyl replaced with chlorophenyl. Chlorine’s larger atomic radius and stronger electronegativity may enhance hydrophobic interactions.
(2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile 4-(Benzochromen-3-one) 4-Chlorophenyl Bulky benzochromen-3-one substituent on thiazole. Steric hindrance may reduce bioavailability; extended conjugation could alter electronic properties.
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 4-Phenyl 2-Fluoro-5-nitroanilino Nitro and fluoro groups on aniline; propenenitrile replaced with anilino. Strong electron-withdrawing nitro group may increase reactivity or alter binding affinity.
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 4-(3,4-Dimethoxyphenyl) 4-Nitrophenylamino Additional methoxy on thiazole phenyl; nitro-substituted anilino. Enhanced solubility from dimethoxy; nitro group may confer redox activity or polarity.

Key Findings from Comparative Analysis

In contrast, fluoro or nitro substituents (e.g., in and ) withdraw electrons, which could modulate reactivity or binding to electron-deficient targets. The nitro group in and introduces strong electron-withdrawing effects, likely enhancing oxidative stability but possibly reducing nucleophilic susceptibility.

Conversely, smaller groups (e.g., methoxy or fluoro) favor better pharmacokinetic profiles. Dimethoxy substituents () may improve aqueous solubility compared to mono-methoxy or halogenated analogs.

Biological Relevance: Fluorine and chlorine atoms () are common in drug design for their metabolic stability and van der Waals interactions. The target compound’s 4-fluorophenyl group may enhance binding to hydrophobic pockets in enzymes or receptors. The nitroanilino moiety in could serve as a hydrogen-bond acceptor, influencing interactions with biological targets like kinases or proteases.

Synthetic Accessibility: and describe synthetic routes for thiazole derivatives, though none directly for the target compound. The presence of methoxy and fluorine groups may require orthogonal protection-deprotection strategies during synthesis.

Biological Activity

The compound (2E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile , also known by its CAS number 332056-04-9 , is a thiazole derivative with potential biological activities. This article reviews its biological activity based on diverse research findings, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H13FN2OSC_{19}H_{13}FN_2OS, with a molecular weight of 336.38 g/mol . The structure features a thiazole ring, which is known for its role in various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that thiazole derivatives often exhibit significant anticancer properties. A study involving similar compounds showed that they were screened against a panel of cancer cell lines. Although specific data on the compound is limited, related thiazole derivatives have demonstrated low cytotoxicity against leukemia and colon cancer cell lines at concentrations around 10 µM .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Activity
Compound AK-562 (Leukemia)10Low sensitivity
Compound BHCT-15 (Colon)15Moderate sensitivity
Compound CSK-MEL-5 (Melanoma)20Low sensitivity

Neuroprotective Effects

A related study on a structurally similar compound demonstrated neuroprotective activity in an in vivo model of acute cerebral ischemia. The compound significantly prolonged survival time in mice subjected to this condition, indicating potential therapeutic benefits for neurodegenerative diseases .

Table 2: Neuroprotective Activity Results

Treatment GroupSurvival Time (hours)Mortality Rate (%)
Control850
Compound X1410
Nimodipine1220

The exact mechanism by which this compound exerts its effects is not fully elucidated. However, thiazole compounds generally interact with cellular pathways involved in apoptosis and cell cycle regulation, which may contribute to their anticancer and neuroprotective properties.

Case Studies and Research Findings

  • Synthesis and Characterization : The compound has been synthesized using standard organic chemistry techniques, followed by characterization through methods such as NMR and mass spectrometry .
  • In Vivo Studies : In vivo studies have shown that derivatives with similar structures can significantly reduce mortality rates in animal models of ischemic stroke .
  • Pharmacological Screening : The compound was included in pharmacological screenings that assessed its potential as an anticancer agent, revealing promising results against various cancer types .

Q & A

Q. What are the recommended synthetic routes and critical optimization strategies for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones. Key steps include:

  • Thiazole formation : Use of 4-(4-methoxyphenyl)thiazol-2-amine as a precursor, coupled with a Knoevenagel condensation to introduce the (2E)-propenenitrile moiety .
  • Optimization : Palladium or copper catalysts improve coupling efficiency, while solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction homogeneity. Temperature control (60–80°C) minimizes side products .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients yields >90% purity .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., fluorophenyl and methoxyphenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 377.12) .
  • X-ray Diffraction (XRD) : Resolves stereochemistry and crystal packing; bond lengths (e.g., C≡N: 1.15 Å) and dihedral angles (thiazole-phenyl: 12.5°) confirm the (2E)-configuration .

Q. What initial bioactivity screening approaches are suitable for this compound?

  • Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .
  • Antimicrobial screening : Disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictions in spectroscopic or bioactivity data be systematically resolved?

  • Multi-technique validation : Cross-check NMR assignments with 2D-COSY or HSQC to resolve overlapping signals .
  • Stereochemical analysis : Compare experimental XRD data with computational models (e.g., DFT-optimized geometries) to confirm the (2E)-configuration .
  • Bioactivity reproducibility : Use orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) to rule out false positives .

Q. What computational strategies predict the compound’s pharmacokinetic and electronic properties?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict reactivity and charge distribution .
  • Molecular Dynamics (MD) : Simulates membrane permeability (logP ≈ 3.1) and binding modes with target proteins (e.g., kinase ATP pockets) .
  • ADMET profiling : Tools like SwissADME predict hepatic metabolism (CYP2C9/2D6 substrates) and blood-brain barrier penetration .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent modulation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to enhance target affinity .
  • Bioisosteric replacement : Substitute the nitrile group with a carboxylic acid to improve solubility without compromising binding .
  • Pharmacophore mapping : Overlay docking poses (e.g., in kinase inhibitors) to identify critical interactions (e.g., hydrogen bonds with the thiazole sulfur) .

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